The Rigid Backbone: Structure, Bonding, and Synthesis of 1,2-Bis(dimethylphosphino)benzene
The Rigid Backbone: Structure, Bonding, and Synthesis of 1,2-Bis(dimethylphosphino)benzene
This guide provides an in-depth technical analysis of 1,2-Bis(dimethylphosphino)benzene (often abbreviated as dmpp-benzene , dmpbz , or diMe-ppbz ).[1] It is designed for researchers requiring precise structural data, synthesis protocols, and coordination chemistry insights.[1]
Molecular Architecture & Electronic Profile[1]
1,2-Bis(dimethylphosphino)benzene (
Structural Parameters
The ligand features two electron-rich dimethylphosphino groups attached to the ortho positions of a benzene ring.[1] This architecture creates a "pre-organized" chelate, minimizing the entropy loss upon metal coordination compared to flexible linkers.[1]
| Parameter | Value (Approx.) | Context |
| Bite Angle ( | 83° – 85° | Measured in octahedral complexes (e.g., Mn, Re) [1, 2].[1] |
| C(aryl)–P Bond Length | 1.83 – 1.84 Å | Typical for |
| Cone Angle ( | 107° | Estimated; significantly smaller than the phenyl analog dppbz (~125°).[1] |
| Electronic Character | Strong | Methyl groups increase electron density at P; weaker |
| Coordination Shift ( | Positive |
Bonding Interactions
The phosphorus atoms in dmpbz are
-
-Donation: The methyl substituents (+I effect) make the phosphorus lone pair high in energy, rendering dmpbz a potent nucleophile and a strong
-donor, capable of stabilizing metals in high oxidation states (e.g., Ni(IV), Re(II)). -
Backbone Rigidity: The phenylene backbone prevents the phosphines from rotating away from the metal center, a common issue with dmpe (ethane backbone) which can occasionally bridge two metals.
Figure 1: Structural influence of substituents and backbone on metal coordination.
Synthesis Protocol (Self-Validating System)
The synthesis of dmpbz requires strict air-free techniques due to the pyrophoric nature of the intermediates (lithium dimethylphosphide) and the oxygen sensitivity of the product. The most robust route involves nucleophilic aromatic substitution on 1,2-difluorobenzene, which is more reactive towards phosphide nucleophiles than the dichloro- analog.[1]
Reagents & Safety
-
1,2-Difluorobenzene: Electrophile.[1]
-
Dimethylphosphine (
) or Chlorodimethylphosphine ( ) : Precursor to the phosphide.[1] -
n-Butyllithium (
-BuLi): Lithiating agent.[1] -
Solvent: THF (Dried/Degassed) or Diethyl Ether.[1]
-
Hazard:
is extremely toxic and pyrophoric.[1] Work in a glovebox or Schlenk line is mandatory.[1]
Step-by-Step Methodology
Step 1: Generation of Lithium Dimethylphosphide (
-
In a Schlenk flask under Argon, dissolve
(or reduce with Li metal) in dry THF at -78°C. -
Add
-BuLi (1.0 equiv relative to phosphine) dropwise.[1] -
Warm to room temperature (RT) to ensure formation of
(yellow/orange solution).[1]
Step 2: Nucleophilic Substitution
-
Cool the
solution back to 0°C. -
Add 1,2-difluorobenzene (0.5 equiv relative to phosphide) dropwise.[1]
-
Critical Control Point: The reaction is exothermic.[1] Control addition rate to prevent thermal decomposition.
-
Reflux the mixture for 12–24 hours to drive the double substitution.
Step 3: Workup & Isolation [1]
-
Quench with degassed water (carefully) to remove unreacted phosphide.[1]
-
Extract with degassed pentane or ether.
-
Dry organic layer over
(anaerobic).[1] -
Remove solvent under vacuum.[1]
-
Purification: Distillation under reduced pressure is preferred for high purity.[1]
Validation (Quality Control)
The protocol is self-validating via
-
Success Criteria: A sharp singlet in the range of -45 to -55 ppm (in
or ).-
Note: The shift is shielded (negative) for the free ligand.
-
-
Failure Mode:
Figure 2: Synthesis workflow and validation checkpoints.
Coordination Chemistry & Applications
The utility of dmpbz lies in its ability to force metals into specific electronic states that flexible ligands cannot support.[1]
Comparison with Analogues
| Ligand | Backbone | R-Group | Cone Angle | Electronic Effect |
| dmpbz | Benzene (Rigid) | Methyl | Small (~107°) | Strong |
| dmpe | Ethane (Flexible) | Methyl | Small (~107°) | Strong |
| dppbz | Benzene (Rigid) | Phenyl | Large (~125°) | Moderate |
Case Study: Rhenium(II) Photophysics
Research by Adams et al. demonstrated that dmpbz is superior to dmpe for creating highly oxidizing excited states in Re(II) complexes.[1][2][3]
-
Mechanism: The rigid backbone prevents structural distortion in the excited state.[1]
-
Result: The
complex exhibits a longer-lived excited state compared to flexible analogs, facilitating electron transfer reactions [2].
Case Study: Nickel Catalysis
In Nickel-catalyzed cross-coupling, the small steric profile of the methyl groups allows for the coordination of crowded substrates, while the rigid backbone prevents the formation of inactive bridged species.
References
-
Kyba, E. P., Liu, S. T., & Harris, R. L. (1983).[1] A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species.[1][3][5][6] Organometallics, 2(12), 1877–1879.[1]
-
Adams, M. M., et al. (2015).[1][3] The Ligand-to-Metal Charge Transfer Excited State of [Re(dmpe)3]2+: Influence of Ligand Structure.[1] Inorganic Chemistry.
-
Nako, A. E., et al. (2016).[1] 31P{1H} NMR Spectrum of Nickel dmpbz Complexes. Dalton Transactions.[1][5]
-
Dierkes, P., & van Leeuwen, P. W. N. M. (1999).[1] The bite angle of diphosphine ligands.[1][7] Journal of the Chemical Society, Dalton Transactions, (10), 1519-1530.
Sources
- 1. 1,2-Bis(dimethylphosphino)benzene | C10H16P2 | CID 5195180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
